molecular formula C17H28Cl2NO.C14H13N2O6S2<br>C31H41Cl2N3O7S2 B1668845 Chlorphenoctium Amsonate CAS No. 7168-18-5

Chlorphenoctium Amsonate

Cat. No.: B1668845
CAS No.: 7168-18-5
M. Wt: 702.7 g/mol
InChI Key: GQCIBLGQUDFKGX-WLHGVMLRSA-M
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Description

Chlorphenoctium amsonate is a biochemical compound with the molecular formula C₃₁H₄₁Cl₂N₃O₇S₂ and a molecular weight of 702.7 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.

Preparation Methods

The synthesis of Chlorphenoctium amsonate involves several steps, including the reaction of 2,4-dichlorophenoxyacetic acid with dimethylamine to form the intermediate compound. This intermediate is then reacted with octylamine to produce the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and require controlled temperatures to ensure the desired product yield.

Chemical Reactions Analysis

Chlorphenoctium amsonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chlorphenoctium amsonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chlorphenoctium amsonate involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chlorphenoctium amsonate can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and the range of applications it has in scientific research.

Properties

CAS No.

7168-18-5

Molecular Formula

C17H28Cl2NO.C14H13N2O6S2
C31H41Cl2N3O7S2

Molecular Weight

702.7 g/mol

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium

InChI

InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+

InChI Key

GQCIBLGQUDFKGX-WLHGVMLRSA-M

SMILES

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Isomeric SMILES

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Canonical SMILES

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

7168-18-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlorphenoctium amsonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorphenoctium Amsonate
Reactant of Route 2
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Chlorphenoctium Amsonate
Reactant of Route 3
Chlorphenoctium Amsonate
Reactant of Route 4
Chlorphenoctium Amsonate
Reactant of Route 5
Reactant of Route 5
Chlorphenoctium Amsonate
Reactant of Route 6
Chlorphenoctium Amsonate

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